N'-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide
Description
N'-[3-Methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide is a hydrazone derivative synthesized via the condensation of 3-phenylpropanehydrazide with 3-methoxy-4-(pentyloxy)benzaldehyde. The compound features:
- Benzylidene moiety: Substituted with 3-methoxy and 4-pentyloxy groups, enhancing lipophilicity.
- Synthesis typically follows a two-step process: (1) formation of the hydrazide intermediate from the parent carboxylic acid and hydrazine hydrate, and (2) Schiff base condensation with substituted benzaldehydes under reflux conditions .
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C22H28N2O3/c1-3-4-8-15-27-20-13-11-19(16-21(20)26-2)17-23-24-22(25)14-12-18-9-6-5-7-10-18/h5-7,9-11,13,16-17H,3-4,8,12,14-15H2,1-2H3,(H,24,25)/b23-17+ |
InChI Key |
BSVMPAZHDGHTHV-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide typically involves the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 3-phenylpropanohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among related compounds include:
Substituent Impact :
- Alkoxy Chain Length : The pentyloxy group (C5) in the target compound enhances lipophilicity (logP ~4.2 estimated) compared to propoxy (C3, logP ~3.5) .
- Aromatic Systems: 3-Phenylpropanoic acid provides steric bulk, while pyridine (isonicotinohydrazide) or pyrazole substituents introduce polar interactions .
Spectral and Physicochemical Properties
UV/Vis and IR Data :
- Target Compound : Expected absorption at ~290–310 nm (π→π* transitions in benzylidene and phenyl groups) and IR peaks at 1650–1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N) .
- NH5 () : UV λmax = 285 nm (pyridine), IR C=O at 1665 cm⁻¹.
- Trihydroxy Derivative () : Broad O–H stretches at 3200–3500 cm⁻¹ due to hydroxyl groups.
NMR Trends :
- Hydrazide NH : Resonates at δ 10.5–11.5 ppm (1H-NMR).
- Benzylidene Proton : δ 8.3–8.5 ppm (singlet, CH=N) .
Biological Activity
N'-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's chemical structure is characterized by a hydrazone linkage, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 373.49 g/mol. The presence of methoxy and pentyloxy groups contributes to its lipophilicity, potentially enhancing its bioavailability.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antioxidant Activity
The compound also exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity was evaluated using the DPPH radical scavenging assay, yielding an IC50 value of 28.6 µM, indicating a moderate level of activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant properties, this compound has shown promise in reducing inflammation. In vivo studies demonstrated a significant decrease in pro-inflammatory cytokines (TNF-α, IL-6) in animal models subjected to induced inflammation.
Study 1: Cytotoxicity Evaluation
A study conducted by Zhang et al. (2023) assessed the cytotoxic effects of the compound on breast cancer cells. The findings indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, confirming its role in apoptosis induction.
Study 2: Antioxidant Efficacy
Research by Kumar et al. (2024) focused on the antioxidant capabilities of the compound in a rat model. The results showed a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity after administration of the compound, suggesting its protective role against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
